1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one
Description
1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is a halogenated propan-2-one derivative featuring a chloro group and a 4-fluoro-2-iodophenyl substituent on the same carbon. The molecular formula is C₉H₇ClFIO, with a molecular weight of 312.50 g/mol .
Properties
Molecular Formula |
C9H7ClFIO |
|---|---|
Molecular Weight |
312.50 g/mol |
IUPAC Name |
1-chloro-1-(4-fluoro-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |
InChI Key |
OLCSXFZZSAEKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)F)I)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Halogenated Aromatic Precursors
A critical precursor is 2-chloro-4-fluoro-1-iodobenzene , which provides the aromatic core with the requisite halogen pattern. This compound can be prepared via halogenation and iodination protocols involving:
Directed ortho-lithiation of 2-chloro-4-fluoroiodobenzene using n-butyllithium at low temperatures (-78 °C), followed by electrophilic quenching with DMF to introduce aldehyde functionality as an intermediate step.
Organometallic transformations such as Grignard formation from 2-chloro-4-fluoro-1-iodobenzene using isopropylmagnesium chloride in tetrahydrofuran (THF), enabling further functionalization.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Directed ortho-lithiation | n-BuLi, diisopropylamine, THF, -78 °C | High | Enables selective lithiation adjacent to halogens |
| Grignard formation | i-PrMgCl, THF, 0 °C to RT | 48% | Intermediate for further coupling |
Formation of the Propan-2-one Side Chain
The propan-2-one moiety is typically introduced via acylation or ketone formation reactions:
Reaction of the arylmagnesium intermediate (formed from the halogenated aromatic precursor) with appropriate electrophiles such as acyl chlorides or ketones.
For example, the reaction of the Grignard reagent derived from 2-chloro-4-fluoro-1-iodobenzene with 1,4-cyclohexanedione monoethylene acetal, followed by hydrolysis, affords ketone products with high regioselectivity.
Chlorination at the alpha position of the ketone can be achieved using chlorinating agents such as chlorine or hypervalent iodine(III) reagents to yield the alpha-chloropropan-2-one structure.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Grignard addition | Aryl-MgCl + 1,4-cyclohexanedione monoethylene acetal, RT, 12 h | 48% | Provides ketone intermediate |
| Alpha-chlorination | Cl-I(III) compounds or Cl2, RT | Variable | Introduces chloro substituent at alpha position |
Halogenation and Functional Group Interconversions
Iodination and fluorination steps are generally performed on the aromatic ring prior to side chain elaboration to avoid side reactions.
Chlorination at the alpha-carbon adjacent to the ketone is often performed using hypervalent iodine(III) chlorinating agents, which provide selective chlorination under mild conditions.
The use of copper(I) iodide catalysis with ligands such as N,N'-dimethyl-1,2-cyclohexanediamine in 1,4-dioxane has been reported for coupling reactions involving halogenated aromatics, which could be adapted for the synthesis of related intermediates.
Representative Experimental Protocol
A representative synthesis protocol adapted from related iodinated and halogenated aromatic ketone preparations is as follows:
Preparation of Aryl Grignard Intermediate:
Dry magnesium turnings are activated and suspended in dry diethyl ether under nitrogen atmosphere.
2-chloro-4-fluoro-1-iodobenzene is added dropwise to the activated magnesium to form the Grignard reagent.
Addition to Ketone Electrophile:
The Grignard reagent solution is cooled to 0 °C and then added dropwise to a solution of 1,4-cyclohexanedione monoethylene acetal.
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated.
Purification by column chromatography yields the ketone intermediate.
-
- The ketone intermediate is treated with a chlorinating agent such as a hypervalent iodine(III) chloride reagent under controlled conditions to afford the alpha-chlorinated product.
Data Table Summarizing Preparation Methods
Analysis and Discussion
The preparation of This compound relies heavily on the strategic use of organometallic intermediates such as Grignard reagents derived from halogenated aromatics. The presence of multiple halogens (Cl, F, I) requires careful control of reaction conditions to avoid undesired side reactions such as halogen exchange or over-chlorination.
The use of hypervalent iodine(III) reagents for selective alpha-chlorination of ketones offers a mild and efficient alternative to traditional chlorinating agents, minimizing decomposition and side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., base catalysts like NaOH).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets, potentially leading to biological effects. The exact pathways involved would vary based on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Propan-2-one Derivatives
1-Chloro-1-(4-fluorophenyl)propan-2-one
- Molecular Formula : C₉H₈ClFO
- Molecular Weight : 186.61 g/mol
- Key Differences : Lacks the iodine substituent, resulting in lower molecular weight and reduced steric/electronic effects. Exhibits a liquid state at room temperature .
- Applications : Intermediate in pharmaceuticals and agrochemicals.
2-Chloro-1-(4-iodophenyl)-1-propanone
- Molecular Formula : C₉H₈ClIO
- Molecular Weight : 294.52 g/mol
- Key Differences : Iodine is at the para position instead of ortho, altering electronic distribution. Higher molecular weight compared to the fluorine-only analog .
1-Chloro-1-(2,4-difluorophenyl)propan-2-one
Functional Group Variations
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Molecular Formula : C₁₂H₁₃ClO
- Molecular Weight : 208.68 g/mol
- Key Differences : Cyclopropyl group replaces the chloro and iodine substituents, introducing ring strain and altering lipophilicity .
- Applications : Studied in materials science for unique stereoelectronic properties.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- Molecular Formula : C₁₀H₁₀ClN₂O₂
- Molecular Weight : 242.66 g/mol
- Key Differences : Hydrazinylidene group introduces conjugation and hydrogen-bonding capacity, affecting crystallinity and stability .
- Synthesis : Derived from diazonium salt reactions, highlighting versatility in heterocyclic chemistry .
Physicochemical and Reactivity Comparisons
Reactivity Insights :
- Iodine vs. Fluorine : The iodine in the target compound increases polarizability and susceptibility to substitution reactions compared to fluorine analogs.
- Electron-Withdrawing Effects : Fluorine and iodine create a strong electron-deficient aromatic ring, enhancing electrophilicity at the carbonyl carbon.
Corrosion Inhibition
- Halogenated propan-2-ones like 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one exhibit corrosion inhibition efficiencies of ~90–94% . The target compound’s iodine and fluorine substituents may further enhance such properties due to increased electron withdrawal.
Pharmaceutical Intermediates
- Compounds like 1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one are explored for bioactive molecule synthesis . The target compound’s halogen diversity positions it as a candidate for antiviral or anticancer drug precursors.
Biological Activity
1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and various biological effects, particularly its anticancer and antiviral properties.
Synthesis
The synthesis of this compound typically involves the introduction of the chloro and fluoro substituents on a phenyl ring, followed by iodination. The synthetic pathway can be optimized for yield and purity, which are critical for biological testing.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. The presence of halogen atoms (chlorine, fluorine, and iodine) is known to enhance lipophilicity and bioavailability, which can significantly impact the compound's interaction with biological targets.
Key Findings from SAR Studies
- Fluorine Substitution : The introduction of fluorine enhances the binding affinity to various receptors due to increased electron-withdrawing effects.
- Iodine Effects : Iodine contributes to the overall hydrophobic character of the molecule, which can improve membrane permeability.
Anticancer Activity
Several studies have reported on the anticancer potential of this compound. Its activity against various cancer cell lines has been documented:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.25 ± 2.5 | Induces apoptosis |
| HT-29 (Colon Cancer) | 12.0 ± 3.0 | Cell cycle arrest in G1 phase |
| A549 (Lung Cancer) | 7.90 | Triggers intrinsic apoptotic pathway |
The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms that involve cell cycle arrest and modulation of apoptotic pathways .
Antiviral Activity
Research indicates potential antiviral properties against specific viral targets. For instance, compounds structurally related to this compound have been evaluated for their inhibitory effects on viral proteases:
| Virus | Target | IC50 (μM) |
|---|---|---|
| Zika Virus | ZVpro | 0.71 |
These findings suggest that similar compounds could serve as leads for developing antiviral agents targeting flavivirus proteases .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 and HT-29 cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis, confirmed through flow cytometry assays.
Case Study 2: Antiviral Screening
In a screening assay against Zika virus protease, derivatives of this compound were tested for their inhibitory capabilities. The most potent derivative showed an IC50 value significantly lower than many existing antiviral agents, indicating a strong potential for further development.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one, and how should data be interpreted?
- Methodology :
- IR Spectroscopy : Identify functional groups like C=O (stretching ~1647 cm⁻¹) and C-Cl (~797 cm⁻¹) .
- ¹H NMR : Analyze coupling constants (e.g., J = 15.6 Hz for trans-vinylic protons) and splitting patterns. For example, aromatic protons in para-substituted phenyl groups show doublets (J = 8.4–8.6 Hz) .
- Data Table :
| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Shift (δ, ppm) | Splitting Pattern |
|---|---|---|---|
| C=O | ~1647 | - | - |
| C-Cl | ~797 | - | - |
| Aromatic H | - | 7.42–7.59 | Doublet (J ≈ 8.5 Hz) |
Q. How is the crystal structure of halogenated propanone derivatives determined, and what software is used?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Agilent SuperNova diffractometers with CuKα radiation.
- SHELX Suite (SHELXS-97 for solving, SHELXL-97 for refining) is standard for small-molecule crystallography .
- Key parameters: Monoclinic P2₁/c space group, Z = 4, and hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., twinning, disorder) be resolved during refinement?
- Methodology :
- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data. Check Rint (>0.05 indicates twinning) .
- Disorder : Apply PART/SUMP restraints. Refine anisotropic displacement parameters (ADPs) for heavy atoms (e.g., I, Cl) .
Q. What synthetic routes yield halogenated propanones with high regioselectivity, and how are side products minimized?
- Methodology :
- Friedel-Crafts Acylation : Use AlCl₃ as a catalyst for halogenated aryl ketones. Optimize solvent polarity (e.g., CH₂Cl₂) to reduce dihalogenation .
- Hydrazonoyl Chloride Synthesis : React hydrazines with α-chloroketones under anhydrous conditions. Monitor reaction via TLC (Rf ~0.5 in hexane/EtOAc) .
Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) influence the material properties of halogenated propanones?
- Methodology :
- Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify interactions. For example, N–H⋯O bonds (2.8–3.0 Å) dominate in hydrazone derivatives .
- Impact : Strong hydrogen bonds increase melting points (e.g., 220–230°C for related compounds) and reduce solubility in nonpolar solvents .
- Data Table :
| Interaction Type | Distance (Å) | Contribution to Crystal Packing |
|---|---|---|
| N–H⋯O | 2.85–3.10 | Chain formation along [201] |
| C–H⋯π | 3.30–3.50 | Stabilize layered structures |
Data Contradiction Analysis
Q. Conflicting reports exist about the Z/E configuration of hydrazone derivatives. How can this be resolved experimentally?
- Methodology :
- SCXRD : Definitive proof via crystallography. For example, Z-configuration confirmed by dihedral angles (C–N=N–C ~0°) in 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one .
- NOESY NMR : Detect spatial proximity between N–H and carbonyl groups. Z-isomers show cross-peaks between hydrazine protons and aryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
